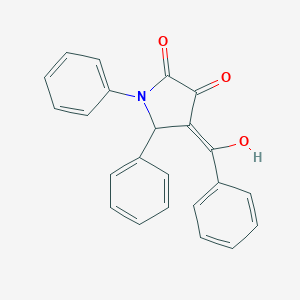
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene, also known as Br-MNP, is a chemical compound that belongs to the class of triazenes. It is widely used in scientific research for its unique properties, including its ability to undergo photochemical reactions and its potential use as a prodrug for cancer treatment. In
作用機序
The exact mechanism of action of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is not fully understood. However, it is believed to undergo photochemical reactions upon exposure to light, resulting in the release of cytotoxic agents. The released agents can then selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have good stability and solubility in both aqueous and organic solvents.
実験室実験の利点と制限
One of the major advantages of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is its ability to undergo photochemical reactions, which can be used to generate reactive intermediates for further chemical reactions. It also has good stability and solubility in both aqueous and organic solvents, making it easy to handle in the lab.
However, there are also some limitations associated with 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene. One of the major limitations is its potential toxicity towards normal cells. Additionally, its use as a prodrug for cancer treatment is still in the early stages of development and further research is needed to fully understand its potential.
将来の方向性
There are several future directions for 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene research. One potential direction is to further explore its use as a prodrug for cancer treatment. This could involve developing new methods for selectively targeting cancer cells and minimizing damage to healthy cells.
Another potential direction is to explore its use in other fields, such as materials science and photochemistry. 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene's unique properties make it a promising candidate for a wide range of applications.
Conclusion:
In conclusion, 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is a chemical compound that has been extensively used in scientific research for its unique properties. It has potential applications in fields such as photochemistry and cancer research. While there are still limitations associated with its use, further research could lead to new discoveries and applications.
合成法
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene can be synthesized using a variety of methods, including the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 3-bromophenylhydrazine with 2-methoxy-4-nitrophenyl isocyanate. Both methods result in the formation of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene with high yields.
科学的研究の応用
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene has been extensively used in scientific research due to its unique properties. One of the major applications of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of photochemistry. It has been shown to undergo photochemical reactions upon exposure to UV light, which can be used to generate reactive intermediates for further chemical reactions.
Another important application of 1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene is in the field of cancer research. It has been proposed as a potential prodrug for cancer treatment due to its ability to release cytotoxic agents upon exposure to light. This property can be exploited to selectively target cancer cells and minimize damage to healthy cells.
特性
製品名 |
1-(3-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)triazene |
|---|---|
分子式 |
C13H11BrN4O3 |
分子量 |
351.16 g/mol |
IUPAC名 |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
InChIキー |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


